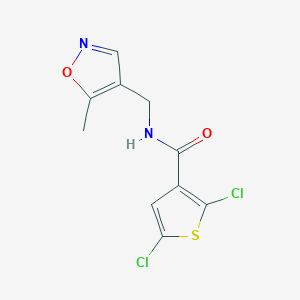

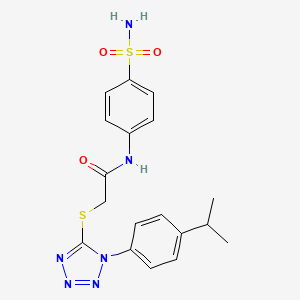

![molecular formula C17H23N3O4S2 B2683219 2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 919015-03-5](/img/structure/B2683219.png)

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Nucleases and Antimicrobial Activity The exploration of sulfonamides derived from 2-picolylamine has led to the development of copper(II) complexes with 2,4,6-trimethyl-N-[pyridin-2-ilmethyl]benzenesulfonamide derivatives. These complexes have been investigated for their potential as chemical nucleases, acting in the presence of ascorbate/H2O2 to generate reactive oxygen species like hydroxyl and singlet oxygen-like species (Macías et al., 2006). Additionally, N-pyridin-3-yl-benzenesulfonamide and its derivatives have shown significant antimicrobial activity against various bacterial strains, highlighting their potential in addressing bacterial infections (Ijuomah et al., 2022).

Coordination Chemistry and Inhibitory Properties Research has delved into the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides, aiming to develop prospective ligands for metal coordination. These compounds exhibit a variety of conformations and hydrogen bonding patterns, which are pivotal for their potential applications in coordination chemistry and enzyme inhibition (Jacobs et al., 2013).

Anticancer and Enzyme Inhibition Further investigations have been conducted on sulfonamide derivatives for their bioactivity, particularly in the realm of anticancer research and enzyme inhibition. Novel sulfonamide compounds have been synthesized and evaluated for their potential to inhibit membrane-bound phospholipase A2, showcasing their therapeutic prospects in reducing myocardial infarction size (Oinuma et al., 1991). Additionally, sulfonamide derivatives activating p38/ERK phosphorylation have been identified as pro-apoptotic agents against cancer cells, indicating a new avenue for cancer therapy (Cumaoğlu et al., 2015).

Water Treatment and Environmental Applications Sulfonated thin-film composite nanofiltration membranes have been developed using novel sulfonated aromatic diamine monomers. These membranes demonstrate improved water flux and enhanced dye treatment capabilities, underscoring their utility in water purification and environmental sustainability efforts (Liu et al., 2012).

Selective Inhibition of Carbonic Anhydrases Aromatic sulfonamides have been modified to produce membrane-impermeable inhibitors with selectivity for carbonic anhydrase IV. This represents a breakthrough in the development of inhibitors that selectively target specific isozymes without affecting others, paving the way for more targeted and effective therapeutic agents (Supuran et al., 1998).

Propriétés

IUPAC Name |

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-12-9-13(2)17(14(3)16(12)20(4)25(5,21)22)26(23,24)19-11-15-7-6-8-18-10-15/h6-10,19H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBJIYYECVIDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683136.png)

![3-[(4-Fluorosulfonyloxy-3-methylphenyl)carbamoyl]pyridine](/img/structure/B2683143.png)

![diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2683145.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2683146.png)

![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)